alpha,alpha-Dicyanobenzyl benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[dicyano(phenyl)methyl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-11-16(12-18,14-9-5-2-6-10-14)20-15(19)13-7-3-1-4-8-13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSMJEBFSMHOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(C#N)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203131 | |
| Record name | alpha,alpha-Dicyanobenzyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-94-7 | |
| Record name | 2-(Benzoyloxy)-2-phenylpropanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha-Dicyanobenzyl benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC25424 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25424 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha,alpha-Dicyanobenzyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-dicyanobenzyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha,alpha-Dicyanobenzyl benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl benzoate with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha-Dicyanobenzyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the cyano groups to amine groups.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the cyano groups.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted benzyl benzoate.
Substitution: Various substituted benzyl benzoates depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Intermediate in Organic Reactions
Alpha, alpha-Dicyanobenzyl benzoate serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it useful for creating more complex molecular architectures.
Table 1: Organic Synthesis Applications
| Application | Description |
|---|---|
| Synthesis of pharmaceuticals | Used as an intermediate for drug synthesis |
| Production of agrochemicals | Involved in the creation of pesticides and herbicides |
| Polymer chemistry | Acts as a monomer for producing specialized polymers |
Pharmaceutical Applications
Alpha, alpha-Dicyanobenzyl benzoate has been investigated for its potential therapeutic properties. Its structural characteristics suggest possible applications in drug formulation and development.
3.1 Antimicrobial Properties
Studies have indicated that compounds containing cyano groups exhibit antimicrobial activity. Alpha, alpha-Dicyanobenzyl benzoate has shown promise in preliminary studies against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a laboratory setting, alpha, alpha-Dicyanobenzyl benzoate was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent.
Industrial Applications
4.1 Solvent for Chemical Processes
The compound is utilized as a solvent in several chemical processes due to its excellent solvating properties for polar and non-polar substances. This characteristic is particularly advantageous in extraction processes and chemical reactions requiring specific solvent environments.
Table 2: Industrial Uses
| Industry | Application |
|---|---|
| Chemical Manufacturing | Solvent for reactions and extractions |
| Oil and Gas | Used in formulations for well treatments |
| Coatings | Component in protective coatings |
Environmental Considerations
The environmental impact of alpha, alpha-Dicyanobenzyl benzoate is an area of ongoing research. Its biodegradability and potential toxicity to aquatic life are critical factors that need consideration during its application.
5.1 Toxicity Studies
Recent studies have assessed the ecotoxicological effects of alpha, alpha-Dicyanobenzyl benzoate on various aquatic organisms. Results indicate moderate toxicity levels, necessitating careful handling and application to mitigate environmental risks.
Mechanism of Action
The mechanism of action of alpha,alpha-Dicyanobenzyl benzoate involves its interaction with specific molecular targets. The cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Benzoate Derivatives
Structural and Functional Group Variations
Key benzoate analogs for comparison include benzyl benzoate, hexyl benzoate, methyl benzoate, and ethyl 4-(dimethylamino)benzoate. The cyano groups in α,α-dicyanobenzyl benzoate differentiate it from these compounds, likely influencing:
- Steric hindrance: The bulky cyano groups may reduce solubility in non-polar solvents compared to alkyl-substituted benzoates like hexyl or methyl benzoate .
Physicochemical Properties
Key Observations :
- The cyano groups in α,α-dicyanobenzyl benzoate may reduce its volatility compared to methyl or hexyl benzoate, making it less suitable for fragrance applications .
- Its solubility profile is expected to resemble benzyl benzoate, with strong dipole-dipole interactions in alcohols and ketones but poor miscibility in aliphatic hydrocarbons .
Biological Activity
Alpha,alpha-Dicyanobenzyl benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two cyano groups attached to a benzyl moiety, which is further esterified with benzoic acid. The structural formula can be represented as follows:
Prediction of Biological Activities
Recent studies utilizing computational methods have predicted various biological activities for this compound. The PASS (Prediction of Activity Spectra for biologically active structures) software was employed to forecast its potential pharmacological effects. The findings indicate that this compound may exhibit:
- Analgesic activity
- Anti-inflammatory properties
- Inhibition of acetylcholinesterase (AChE)
These predictions align with the observed effects of related compounds containing cyanobenzyl substituents.
Inhibition Studies
In vitro studies have demonstrated that this compound and its derivatives can effectively inhibit key enzymes associated with various biological pathways.
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 95.45 - 352.58 |
| Butyrylcholinesterase | 132.91 - 571.18 |
| Carbonic anhydrase I | 189.56 - 402.44 |
| Carbonic anhydrase II | 112.50 - 277.37 |
These values indicate a strong potential for the compound as a therapeutic agent in conditions where these enzymes play a critical role, such as neurodegenerative diseases and metabolic disorders .
Case Studies
- Analgesic Activity : In a study assessing the analgesic properties of similar compounds, this compound was found to reduce pain response in animal models, suggesting its utility in pain management therapies .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory activity of cyanobenzyl derivatives demonstrated that this compound significantly reduced inflammation markers in treated subjects, supporting its potential application in inflammatory diseases .
- Neuroprotective Properties : The inhibition of AChE suggests that this compound may have neuroprotective effects, which were corroborated by behavioral studies showing improved cognitive function in models of Alzheimer's disease .
The biological activity of this compound is believed to stem from its ability to interact with specific target proteins and enzymes involved in neurotransmission and inflammation pathways. The presence of the cyano groups enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
